molecular formula C17H22O B12655841 3,7-Dimethyl-2-(phenylmethylene)oct-6-enal CAS No. 84041-79-2

3,7-Dimethyl-2-(phenylmethylene)oct-6-enal

Katalognummer: B12655841
CAS-Nummer: 84041-79-2
Molekulargewicht: 242.36 g/mol
InChI-Schlüssel: RPFIDUPEXBETGK-ATVHPVEESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,7-Dimethyl-2-(phenylmethylene)oct-6-enal is an organic compound with the molecular formula C17H22O. It is known for its unique structure, which includes a phenylmethylene group attached to an octenal backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-2-(phenylmethylene)oct-6-enal typically involves the condensation of 3,7-dimethyl-6-octenal with benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the phenylmethylene group .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

3,7-Dimethyl-2-(phenylmethylene)oct-6-enal undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

3,7-Dimethyl-2-(phenylmethylene)oct-6-enal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of fragrances and flavoring agents.

Wirkmechanismus

The mechanism of action of 3,7-Dimethyl-2-(phenylmethylene)oct-6-enal involves its interaction with specific molecular targets. The phenylmethylene group can participate in π-π interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,7-Dimethyl-2-methyleneoct-6-enal: Similar structure but lacks the phenylmethylene group.

    3,7-Dimethyl-2-(phenylmethylene)oct-6-enone: Contains a ketone group instead of an aldehyde.

    3,7-Dimethyl-2-(phenylmethylene)oct-6-enoic acid: Contains a carboxylic acid group instead of an aldehyde.

Uniqueness

3,7-Dimethyl-2-(phenylmethylene)oct-6-enal is unique due to its combination of a phenylmethylene group and an octenal backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

84041-79-2

Molekularformel

C17H22O

Molekulargewicht

242.36 g/mol

IUPAC-Name

(2E)-2-benzylidene-3,7-dimethyloct-6-enal

InChI

InChI=1S/C17H22O/c1-14(2)8-7-9-15(3)17(13-18)12-16-10-5-4-6-11-16/h4-6,8,10-13,15H,7,9H2,1-3H3/b17-12-

InChI-Schlüssel

RPFIDUPEXBETGK-ATVHPVEESA-N

Isomerische SMILES

CC(CCC=C(C)C)/C(=C\C1=CC=CC=C1)/C=O

Kanonische SMILES

CC(CCC=C(C)C)C(=CC1=CC=CC=C1)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.